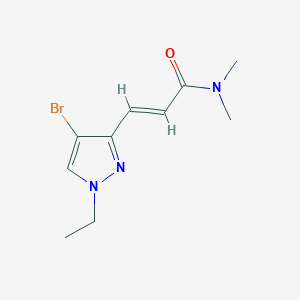

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide

Description

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is a heterocyclic acrylamide derivative characterized by a pyrazole ring substituted with a bromine atom and an ethyl group at positions 4 and 1, respectively. The bromine substituent likely serves as a site for further functionalization, such as cross-coupling reactions, while the ethyl group may influence steric and solubility properties.

Properties

Molecular Formula |

C10H14BrN3O |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

(E)-3-(4-bromo-1-ethylpyrazol-3-yl)-N,N-dimethylprop-2-enamide |

InChI |

InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)9(12-14)5-6-10(15)13(2)3/h5-7H,4H2,1-3H3/b6-5+ |

InChI Key |

ZRSFGFPQBFHCCH-AATRIKPKSA-N |

Isomeric SMILES |

CCN1C=C(C(=N1)/C=C/C(=O)N(C)C)Br |

Canonical SMILES |

CCN1C=C(C(=N1)C=CC(=O)N(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-bromo-1-ethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Attachment of the Acrylamide Moiety: The pyrazole derivative is then reacted with N,N-dimethylacrylamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.

Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide with related compounds:

| Compound Name | Molecular Weight | Key Substituents | Reactivity/Applications | References |

|---|---|---|---|---|

| This compound | 337.22 g/mol* | Bromo (C4), Ethyl (N1), N,N-dimethyl | Polymerization, drug delivery (inferred) | [16, 18] |

| N,N-Dimethylacrylamide (DMA) | 99.13 g/mol | None (parent acrylamide) | Hydrogels, RAFT polymerization | [3, 13, 15] |

| N-Isopropylacrylamide (NIPAM) | 113.16 g/mol | Isopropyl (N-substituent) | Thermoresponsive polymers | [3, 12] |

| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) | 403.1 g/mol | Chloro (C5), Phenyl (N1, C1) | Antifungal/antimicrobial agents | [1] |

| N'-[4-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea | 337.22 g/mol | Bromo (C4), Ethyl (N1), Urea linkage | Pharmaceutical intermediates | [16] |

*Molecular weight inferred from and .

Key Observations:

Chloro-substituted analogs (e.g., compound 3a in ) exhibit similar halogen effects but lack the ethyl group, which may alter steric interactions in polymerization .

Reactivity in Polymerization :

- DMA is widely used in controlled radical polymerization (e.g., RAFT) due to its high solubility and ability to form hydrogen bonds (). The target compound’s acrylamide group may enable similar polymerization, but the bulky pyrazole substituent could reduce chain mobility, affecting polymer architecture .

- NIPAM’s thermoresponsive behavior contrasts with the target compound’s likely stability, as N-substituents (isopropyl vs. dimethyl) dictate lower critical solution temperature (LCST) properties .

Hydrogen Bonding and Applications: DMA-based hydrogels rely on hydrogen bonding between carbonyl groups and water (). Urea derivatives (e.g., ) exhibit stronger hydrogen bonding than acrylamides, favoring pharmaceutical applications over polymer synthesis .

Physicochemical Properties

- Solubility : The bromo and ethyl groups likely reduce aqueous solubility compared to DMA (highly water-soluble) but improve organic solvent compatibility (e.g., DMF, chloroform) .

- Thermal Stability : Bromine’s electron-withdrawing effect may increase thermal stability relative to chloro analogs (e.g., compound 3a, mp: 133–135°C) .

Functional and Application Differences

- Pharmaceuticals vs. Materials : Urea derivatives () are tailored for drug intermediates, while acrylamides like the target compound are suited for functional polymers. For example, DMA-based hydrogels are used in biosensors and dye adsorption (), whereas the target compound’s bromine could enable post-polymerization modifications (e.g., Suzuki coupling) for advanced materials .

- Biological Activity : Pyrazole derivatives in show antimicrobial activity, but the target compound’s dimethylacrylamide group may shift its utility toward biocompatible materials rather than direct bioactivity .

Biological Activity

3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is a compound that has garnered interest due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, such as antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 371.256 g/mol. The structure includes a pyrazole ring substituted with a bromine atom and an ethyl group, linked to a dimethylacrylamide moiety.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 15 | |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-pyrazole | Phytopathogenic Fungi | 20 | |

| Py11 | Bacterial Infections | 10 |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Studies have demonstrated that compounds in this class can significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.

Case Study:

In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, it was found that this compound inhibited LPS-induced NO production by up to 50%, demonstrating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties. Research has shown that certain compounds can disrupt bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 25 | |

| Py11 | S. aureus | 30 | |

| N-(5-bromo-pyrazole) | C. albicans | 15 |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in cell signaling pathways related to inflammation and tumorigenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.